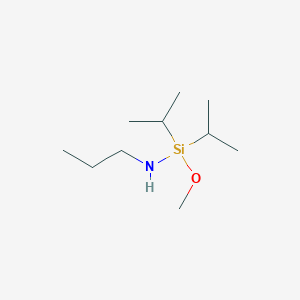
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in fields like materials science, pharmaceuticals, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine typically involves the reaction of a silane precursor with appropriate alkylating agents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of silanes to alkenes or alkynes in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale hydrosilylation or alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reduction of silanes to form silanols or siloxanes.
Substitution: Nucleophilic substitution reactions where the methoxy or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium, or palladium complexes for hydrosilylation reactions.
Major Products
Silanols: Formed by oxidation or hydrolysis.
Siloxanes: Formed by condensation of silanols.
Substituted Silanes: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine may have applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine depends on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The molecular targets and pathways involved may include:
Enzymes: Inhibition or activation of specific enzymes.
Cell Membranes: Interaction with lipid bilayers to alter membrane properties.
Proteins: Binding to proteins to modulate their function.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: A simple organosilicon compound with similar properties.
Dimethylsilanediol: Another organosilicon compound with two hydroxyl groups.
Methoxytrimethylsilane: A methoxy-substituted organosilicon compound.
Uniqueness
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other organosilicon compounds
Properties
CAS No. |
923561-01-7 |
|---|---|
Molecular Formula |
C10H25NOSi |
Molecular Weight |
203.40 g/mol |
IUPAC Name |
N-[methoxy-di(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C10H25NOSi/c1-7-8-11-13(12-6,9(2)3)10(4)5/h9-11H,7-8H2,1-6H3 |
InChI Key |
LTBLCCBTTIOWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN[Si](C(C)C)(C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)
![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)




